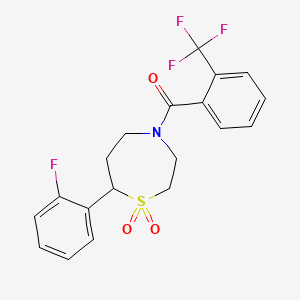

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

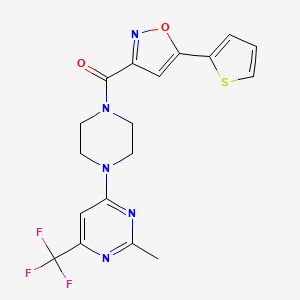

The compound contains several functional groups including a fluorophenyl group, a trifluoromethyl group, a thiazepan ring, and a methanone group. These groups could potentially contribute to the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiazepan ring. The presence of fluorine atoms could potentially influence the compound’s electronic structure due to fluorine’s high electronegativity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could potentially influence properties such as polarity, boiling point, and melting point .Aplicaciones Científicas De Investigación

Fluorinated Compounds Synthesis

Fluorination of fluorophores can significantly enhance their photostability and spectroscopic properties. A study by Woydziak et al. (2012) discusses the synthesis of bis(2,4,5-trifluorophenyl)methanone by treating 2,4,5-trifluorobenzaldehyde with a Grignard reagent, followed by sequential nucleophilic aromatic substitution reactions to yield fluorinated benzophenones, xanthones, acridones, and thioxanthones. These compounds are precursors to fluorinated analogs of fluorescein, rhodamine, and other derivatives, offering scalable access to novel fluorinated fluorophores with tunable absorption and emission spectra (Woydziak, Fu, & Peterson, 2012).

Structural and Theoretical Analysis

Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings through a three-step substitution reaction. The structures were confirmed by various spectroscopic methods and X-ray diffraction, with molecular structures further calculated using density functional theory (DFT). This study highlights the importance of structural and theoretical analysis in understanding the physicochemical properties of compounds (Huang et al., 2021).

Antitumor Activity

Zhi-hua Tang and Fu (2018) reported on the synthesis and preliminary biological evaluation of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, showing distinct inhibition on the proliferation of various cancer cell lines. This indicates the potential of fluorinated compounds in developing antitumor agents (Tang & Fu, 2018).

Anti-Mycobacterial Agents

An efficient synthesis of phenyl cyclopropyl methanones, including the reaction of aryl alcohols with 4'-fluoro-4-chloro-butyrophenone, led to the discovery of a new class of anti-mycobacterial agents. Compounds synthesized in this study displayed MICs against M. tuberculosis H37Rv in vitro, showing the relevance of such compounds in treating tuberculosis (Dwivedi et al., 2005).

Novel Organic Synthesis Methods

Largeron and Fleury (1998) developed a novel one-pot synthesis of 8-amino-1,4-benzoxazine derivatives, starting from (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone. This study demonstrates the use of electrochemical methods in organic synthesis, providing a convenient route to compounds with potential anti-stress oxidative properties (Largeron & Fleury, 1998).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F4NO3S/c20-16-8-4-2-6-14(16)17-9-10-24(11-12-28(17,26)27)18(25)13-5-1-3-7-15(13)19(21,22)23/h1-8,17H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNGDHJARZZXOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F4NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2662783.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2662784.png)

![N-(2,6-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2662787.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2662790.png)

![2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2662793.png)

![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2662794.png)

![4-[({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid](/img/structure/B2662802.png)